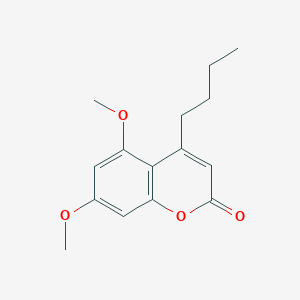

![molecular formula C15H15F6NO4 B4629935 N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4629935.png)

N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]tetrahydro-2-furancarboxamide

説明

Synthesis Analysis

N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]tetrahydro-2-furancarboxamide is a chemical compound that has been explored in various studies. For instance, Palanki et al. (2000) investigated the structure-activity relationship of similar compounds, focusing on modifications to enhance potential oral bioavailability. This involved substituting different groups at various positions of the core structure (Palanki et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds related to N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]tetrahydro-2-furancarboxamide has been a subject of interest. Yıldırım et al. (2018) conducted structural analyses using techniques like 1H NMR and single-crystal X-ray diffraction, providing insights into the geometries and interactions within such molecules (Yıldırım et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of compounds similar to N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]tetrahydro-2-furancarboxamide are diverse. Wang et al. (2018) discussed the catalytic activity of 2,4-bis(trifluoromethyl)phenylboronic acid in dehydrative amidation between carboxylic acids and amines, highlighting the significance of specific substituents in these reactions (Wang et al., 2018).

Physical Properties Analysis

The physical properties of related fluorinated compounds have been extensively studied. Hsiao and Chen (2003) synthesized novel fluorinated aromatic polyamides with varying viscosities and molecular weights, demonstrating their solubility and thermal properties (Hsiao & Chen, 2003).

Chemical Properties Analysis

The chemical properties of similar compounds have been a focus in various studies. For example, Jiang et al. (2014) explored the enzymatic synthesis of biobased polyesters using furan-based compounds, discussing the effects of different methylene units on the properties of these polyesters (Jiang et al., 2014).

科学的研究の応用

Gene Expression Inhibition

Research has shown that derivatives of N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]tetrahydro-2-furancarboxamide can inhibit the transcription mediated by NF-kappaB and AP-1 transcription factors. Structure-activity relationship studies aimed at improving oral bioavailability have highlighted the significance of the carboxamide group and specific substitutions on the pyrimidine ring for maintaining activity, with implications for designing more effective gene expression inhibitors (Palanki et al., 2000).

Anticancer Activity

Supramolecular hetero-bimetallacycles constructed from N,N'-bis(4-(pyridin-4-ylethynyl)phenyl)pyridine-2,6-dicarboxamide ligand derivatives have shown considerable anticancer potency against various cancer cell lines, including T98G (brain tumor), KB (head and neck cancer), SNU-80 (thyroid cancer), and HEK-293 (non-malignant). These compounds were found to be more effective than the reference drug cisplatin, indicating their potential as novel anticancer agents (Mishra et al., 2014).

Antimicrobial Agents

A study on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, including those with the N-[3,5-bis(trifluoromethyl)phenyl] moiety, showed submicromolar activity against methicillin-resistant Staphylococcus aureus isolates and comparable activity against M. tuberculosis to that of rifampicin. These findings suggest their utility as potent antimicrobial agents, with potential applications in combating drug-resistant infections (Bąk et al., 2020).

Memory Devices

Derivatives of N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]tetrahydro-2-furancarboxamide have been utilized in the design and synthesis of ferrocene-terminated hyperbranched polyimide for memory devices. These novel materials exhibited bistable electrical conductivity switching and nonvolatile bipolar write-once-read-many-times memory character, showcasing their potential in the development of advanced memory storage technologies (Tan et al., 2017).

Polymer Synthesis

Studies have also focused on synthesizing novel fluorinated polyamides based on bis(ether‐carboxylic acid) or bis(ether amine) extended from bis(4‐hydroxyphenyl)phenyl‐2,2,2‐trifluoroethane. These polyamides exhibited excellent solubility in aprotic polar solvents, along with superior mechanical properties and thermal stability. Such materials are promising for various industrial applications due to their enhanced physical and chemical properties (Hsiao & Chen, 2003).

特性

IUPAC Name |

N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F6NO4/c16-14(17,18)7-25-10-4-9(22-13(23)12-2-1-3-24-12)5-11(6-10)26-8-15(19,20)21/h4-6,12H,1-3,7-8H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGHQFGRGQYUGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=CC(=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F6NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]tetrahydrofuran-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2-chloro-5-methylphenoxy)butanoyl]-2,6-dimethylmorpholine](/img/structure/B4629856.png)

![dimethyl 3-methyl-5-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4629865.png)

![{2-[(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4629869.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4629877.png)

![ethyl [2-(methylthio)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B4629889.png)

![N-(1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-methylthiourea](/img/structure/B4629910.png)

![5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4629916.png)

![methyl [3-(4-chlorophenyl)-5-(2-furylmethylene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4629927.png)

![2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4629933.png)

![3-{[(1-adamantylmethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4629937.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4629939.png)